Cyclopenta(de)naphthacene
Overview
Description
Cyclopenta(de)naphthacene is a chemical compound with the formula C20H12 and a molecular weight of 252.3093 . It contains a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 3 ten-membered rings, and 1 eleven-membered ring .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in several studies. For instance, a series of 7helicene and 7helicene-like compounds composed of a cyclopenta[1,2-b:4,3-b′]dithiophene or dithieno[2,3-b:3′,2′-d]heterole moiety and two naphthalene moieties were successfully synthesized from a common synthetic intermediate, 1,1′-binaphtho[2,1-b]thiophene . Another study reported the rapid construction of cyclopenta[b]naphthalene frameworks from the reaction of propargylic alcohol tethered methylenecyclopropanes with mesyl chloride in the presence of triethylamine through cascade cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 3 ten-membered rings, and 1 eleven-membered ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.3093 . It contains a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds .Scientific Research Applications
Complex Formation with Cyclodextrins
Cyclopenta(de)naphthacene, also known as naphthacene, shows interesting behaviors when interacting with cyclodextrins in aqueous mediums. This interaction is significant for understanding the stabilization mechanisms of polynuclear aromatic hydrocarbons within cyclodextrin cavities, emphasizing the role of van der Waals forces and hydrophobic interactions (Sanemasa, Takuma, & Deguchi, 1989).
Synthesis Techniques
Innovative synthesis methods for tetrabenzo naphthacenes have been developed. These methods utilize initial acid-catalyzed hydroarylation, followed by oxidative coupling reactions, which are applicable to various alkyl substituents. This is crucial for the practical synthesis of naphthacene derivatives (Mukherjee, Pati, & Liu, 2009).
Dimerization Studies
Research into the dimerization of 9-phenylethynylfluorene leading to di-indeno-naphthacene products reveals insights into molecular interactions and structural formations in organic chemistry. This also includes studies in aerial oxidation and the identification of dihydronaphthacene compounds (Harrington, Britten, & McGlinchey, 2004).
Thin-Film Transistor Applications
Naphthacene has been utilized in the creation of thin-film transistors, particularly in organic electronics. These transistors, using naphthacene as the active layer, demonstrate considerable promise for large-area or low-cost electronics applications, highlighting naphthacene's role in advanced material science (Gundlach, Nichols, Zhou, & Jackson, 2002).
Photolytic Formation in Aromatic Syntheses
Naphthacene derivatives have been successfully synthesized through photolytic formation, which is a pivotal method in the creation of polycondensed aromatics. This approach, involving reactions like photocyclodehydrogenation, offers a versatile route to synthesize complex aromatic compounds (SatoTakeo, ShimadaShigeru, & HataKazuo, 1971).
Homologation for Substituted Derivatives
The homologation method has been applied to prepare various substituted naphthacenes, demonstrating the versatility and utility of this approach in synthesizing complex organic compounds. This includes understanding the structural properties and crystalline systems of these derivatives (Takahashi et al., 2006).
Properties
IUPAC Name |
pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-7-3-6-13-8-9-18(19)20(13)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSVKADNGCTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC=CC5=CC3=CC2=C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168197 | |
Record name | Cyclopenta(de)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16683-64-0 | |
Record name | Cyclopenta(de)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016683640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenta(de)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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